molecular formula C17H14N4O B5460016 5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5460016
M. Wt: 290.32 g/mol
InChI Key: XSJXCHWPLMHYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound for research use with the molecular formula C₁₆H₁₄N₂OS and a molecular weight of 282.37 g/mol . This substance is part of the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its versatility and structural similarity to purine systems, making it a valuable template in drug discovery . The core TP structure is isoelectronic with the purine ring and has been successfully investigated as a bio-isostere in various therapeutic contexts . Specifically, closely related TP derivatives have demonstrated significant biological activities in preclinical research. Some analogs act as positive allosteric modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in animal models with an improved protective index and lower neurotoxicity compared to standard treatments . Other structural analogs, particularly 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, have been identified as antagonists for the adenosine A2a receptor (A2a AR), a promising strategy in immuno-oncology, and have shown in vitro anticancer activity against lung and hepatocellular carcinoma cell lines with IC₅₀ values in the low micromolar range . Researchers can leverage this compound as a key intermediate or building block for synthesizing novel derivatives, or as a pharmacological tool for probing neurological targets like GABAergic systems or oncological pathways involving kinase inhibition or adenosine receptor antagonism . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-6-(naphthalen-1-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-11-15(16(22)21-17(20-11)18-10-19-21)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXCHWPLMHYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₁H₈N₄O
  • Molecular Weight : 216.21 g/mol
  • CAS Registry Number : 2503-56-2
  • IUPAC Name : 5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

The structure of this compound includes a naphthylmethyl group attached to a triazolopyrimidine core, which is crucial for its biological activity.

Anticonvulsant Activity

Recent studies have shown that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant anticonvulsant properties. For instance:

  • Research Findings : A study demonstrated that certain derivatives displayed effective anticonvulsant activities in pentylenetetrazole (PTZ)-induced epilepsy models with effective doses (ED50) ranging from 31.81 mg/kg to 40.95 mg/kg. Notably, these compounds showed a favorable protective index compared to traditional antiepileptic drugs, indicating lower neurotoxicity .

Kinase Inhibition

The compound also exhibits kinase inhibitory activities:

  • TGF-β Type I Receptor Kinase Inhibition : Compounds related to triazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit TGF-β type I receptor kinase (ALK5). The most potent inhibitors from a series of synthesized compounds demonstrated IC50 values as low as 7.68 nM . This suggests potential applications in cancer treatment and fibrosis management.

The mechanisms through which these compounds exert their biological effects include:

  • GABA_A Receptor Modulation : The anticonvulsant activity is primarily mediated through positive modulation of GABA_A receptors rather than sodium channel blockade, which is common in many traditional antiepileptic drugs .
  • Kinase Pathway Interference : By inhibiting specific kinases such as ALK5 and p38α MAP kinase, these compounds may disrupt signaling pathways involved in cell proliferation and inflammation .

Case Study 1: Anticonvulsant Efficacy

In a controlled study assessing the efficacy of various triazolo[1,5-a]pyrimidine derivatives, two specific compounds (5c and 5e) were highlighted for their significant anticonvulsant effects in the PTZ model. These compounds not only displayed effective seizure control but also minimized neurotoxicity compared to standard treatments.

Case Study 2: Cancer Therapeutics

A series of synthesized triazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit TGF-β signaling pathways in cancer cell lines. The most promising candidates exhibited potent inhibition of ALK5 with implications for therapeutic strategies targeting fibrotic diseases and cancer progression.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for similar compounds vary widely (21–83%), influenced by substituent reactivity and catalysts like BMIM-PF6 . The naphthyl group may pose synthetic challenges due to steric hindrance.
  • Characterization : All derivatives are validated via NMR and mass spectrometry, with electrochemical profiling (e.g., S1-TP ) providing additional insights into redox behavior.

Pharmacological and Functional Comparisons

Compound Class/Substituents Biological Activity Mechanism/Target Potency/IC₅₀ Reference
6-(3-Chlorobenzyl) derivatives Anticonvulsant GABAA receptor positive modulation ED₅₀ = 25 mg/kg (mice)
5-(Piperidinomethyl)/morpholinomethyl Electrochemically active (drug candidates) DNA interaction (voltammetric signals) Oxidation peaks at +0.8–1.2 V
5-Nitro/amino derivatives Antimalarial (anti-Plasmodium) Unknown (likely dihydrofolate reductase inhibition) IC₅₀ = 0.8–2.1 µM
2-Amino-6-carboxamide hybrids Antimicrobial (fungi/bacteria) Cell wall/membrane disruption MIC = 50 µg/mL
Triazolopyrimidine sulfonamides Herbicidal Acetolactate synthase (ALS) inhibition EC₅₀ = 0.1–1.0 µM

Key Observations :

  • Anticonvulsant Activity : Derivatives with lipophilic substituents (e.g., 3-chlorobenzyl) show potent GABAA modulation , suggesting the naphthylmethyl group in the target compound may enhance CNS penetration.
  • Electrochemical Behavior: Substituents like piperidinomethyl (S2-TP) influence redox potentials, critical for drug metabolism and DNA intercalation .
  • Antiparasitic vs. Herbicidal Activity: Nitro/amino groups correlate with antimalarial activity , while sulfonamide-linked triazolopyrimidines target plant ALS enzymes , highlighting substituent-driven target specificity.

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
5-Methyl-6-(1-naphthylmethyl)[...]-one ~3.5 (high) <0.1 (aqueous) 250–300 (estimated) Stable in acidic conditions
2-Amino-6-(3-Cl-benzyl)-5-ethyl[...]-one 2.8 0.5 180–185 Hygroscopic
S1-TP (5-ClCH₂) 2.1 1.2 210–215 Light-sensitive
5j (4-nitrophenyl carboxamide) 1.9 0.3 319.9–320.8 Thermal decomposition

Key Observations :

  • The naphthylmethyl group likely increases LogP, reducing aqueous solubility but enhancing membrane permeability.
  • Carboxamide derivatives (e.g., 5j ) exhibit higher melting points due to hydrogen bonding, whereas hygroscopic compounds (e.g., ) require specialized formulation.

Q & A

Q. What are the common synthetic pathways for preparing 5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization steps. A one-pot three-component reaction is a notable approach, where precursors like 5-amino-triazoles, aldehydes, and β-ketoesters react in the presence of catalysts such as APTS (3-aminopropyltriethoxysilane) or TMDP (tetramethylenediamine piperazine) . For example:

  • Step 1 : Condensation of 5-amino-1,2,4-triazole derivatives with aromatic aldehydes.
  • Step 2 : Cyclization with ethyl acetoacetate or similar carbonyl compounds.
  • Catalyst Optimization : TMDP in ethanol/water (1:1 v/v) enhances reaction efficiency but requires careful handling due to toxicity .

Q. How is structural characterization performed for this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., Bruker Avance 400 MHz) to confirm substituent positions and ring system integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities (e.g., data-to-parameter ratio ≥13.4 ensures accuracy) .
  • TLC Monitoring : Silica gel plates (SIL G/UV 254) track reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized while addressing catalyst limitations?

Yield optimization requires balancing catalyst availability and safety:

  • Catalyst Selection : TMDP offers high efficiency but poses toxicity and procurement challenges; alternatives like piperidine are less effective and restricted in some regions .
  • Solvent Systems : Ethanol/water mixtures (1:1 v/v) improve solubility and reduce side reactions compared to molten-state TMDP .
  • Purification : Column chromatography or recrystallization from ethanol enhances purity (>95%) .

Q. What strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) can be addressed by:

  • Dose-Response Studies : Establish concentration-dependent effects (e.g., IC50_{50} values for kinase inhibition vs. cell viability assays) .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., using AutoDock Vina) to rationalize selectivity .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

SAR studies focus on modifying key substituents:

  • Naphthyl Group : The 1-naphthylmethyl moiety at position 6 enhances lipophilicity, improving blood-brain barrier penetration .
  • Methyl Group at Position 5 : Stabilizes the triazolo-pyrimidine core, reducing metabolic oxidation .
  • Functionalization at Position 7 : Introducing carboxamide or hydrazinyl groups modulates solubility and target engagement .

Methodological Recommendations

  • Contradictory Data Analysis : Use meta-analysis tools (e.g., RevMan) to compare datasets across studies, focusing on variables like assay conditions or cell lines .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires switching from column chromatography to recrystallization for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.